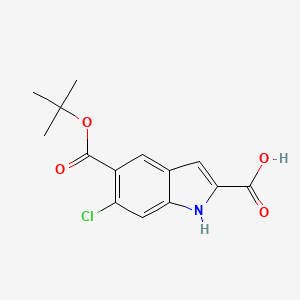
5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
The synthesis of 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and tert-butyl chloroformate.
Reaction Conditions: The reaction involves the protection of the indole nitrogen with tert-butyl chloroformate under basic conditions, followed by carboxylation at the 2-position of the indole ring.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature control.
化学反応の分析
5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Research focuses on its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, such as those involved in inflammation, cell proliferation, and viral replication.
類似化合物との比較
5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid can be compared with other indole derivatives:
Similar Compounds: Examples include 5-fluoro-1H-indole-2-carboxylic acid and 6-bromo-1H-indole-2-carboxylic acid.
Uniqueness: The presence of the chloro and tert-butyl oxycarbonyl groups in this compound imparts unique chemical and biological properties, such as increased stability and specific biological activity
生物活性
5-(tert-Butoxycarbonyl)-6-chloro-1H-indole-2-carboxylic acid, also known by its CAS number 1486449-34-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₄ClNO₃
- Molecular Weight : 295.72 g/mol
- Structure : The compound features an indole core substituted with a tert-butoxycarbonyl (Boc) group and a chlorine atom at the 6-position, which influences its reactivity and biological interactions.
Antitumor Activity
Research indicates that compounds within the indole family exhibit notable antitumor properties. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines, suggesting that this compound may similarly exert cytotoxic effects.
-
Mechanism of Action :
- Indoles are known to activate apoptotic pathways in cancer cells. The presence of the chlorine atom in this compound may enhance its ability to interact with biological targets, potentially increasing its efficacy against tumors.
- A study highlighted that certain indole derivatives induce caspase activity, leading to apoptosis in RAS-dependent cancer cells, which may be relevant to this compound's activity .
- Case Study Insights :
Anti-inflammatory Properties
Indoles have been linked to anti-inflammatory effects through the inhibition of nitric oxide synthase (iNOS). This suggests that this compound could possess similar properties.
- Research Findings :
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare its activity with other related indole derivatives.
| Compound Name | CAS Number | Antitumor Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|---|
| This compound | 1486449-34-6 | Potentially high | Moderate | Indole derivative with unique substitutions |
| Methyl 1H-indole-3-carboxylate | 1638759-63-3 | Cytotoxic against various cancer cell lines (IC50 = 22–52 μM) | Moderate | Derived from marine sources |
| 5-Hydroxyindole | N/A | Low | High | Known for anti-inflammatory properties |
特性
IUPAC Name |
6-chloro-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-14(2,3)20-13(19)8-4-7-5-11(12(17)18)16-10(7)6-9(8)15/h4-6,16H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHUPQCZUGNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C2C(=C1)C=C(N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














